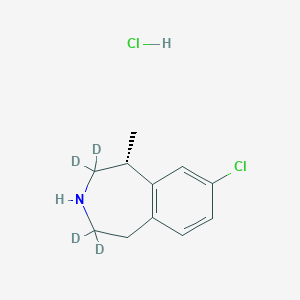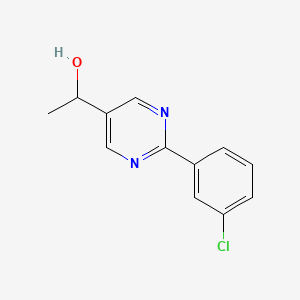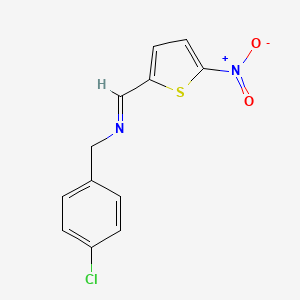
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation reaction between 4-chlorobenzylamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products
Oxidation: 4-chlorobenzylamine, 5-aminothiophene-2-carbaldehyde.
Reduction: (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanimine
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanimine
Uniqueness
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the presence of both a nitro group and an imine group, which can participate in a variety of chemical reactions
Propiedades
Fórmula molecular |
C12H9ClN2O2S |
|---|---|
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,8H,7H2 |
Clave InChI |
UTPWACOPRXIJOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN=CC2=CC=C(S2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


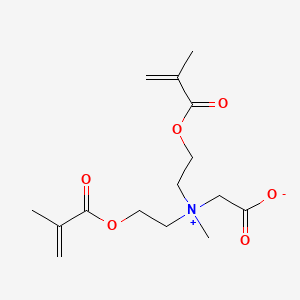
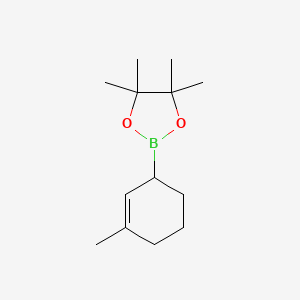
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
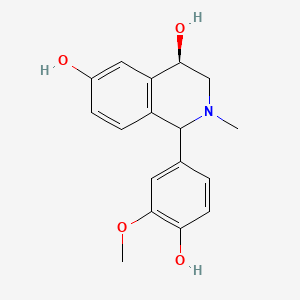
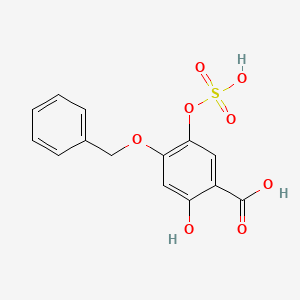
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
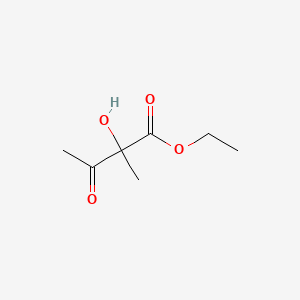
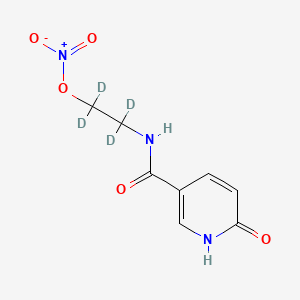
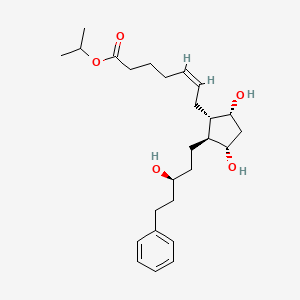
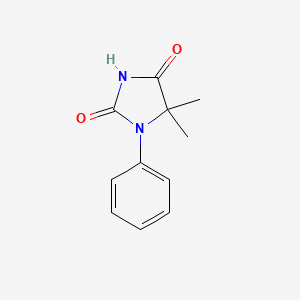
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
